molecular formula C14H12Cl2N4OS B12351459 2-imino-6-methylidene-5-pyridin-4-ylsulfanylquinazolin-4-one;dihydrochloride

2-imino-6-methylidene-5-pyridin-4-ylsulfanylquinazolin-4-one;dihydrochloride

Cat. No.: B12351459
M. Wt: 355.2 g/mol
InChI Key: FMYAIWFESWZJOV-UHFFFAOYSA-N
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Description

2-imino-6-methylidene-5-pyridin-4-ylsulfanylquinazolin-4-one;dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazolinone core, a pyridine ring, and a sulfanyl group. The dihydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-6-methylidene-5-pyridin-4-ylsulfanylquinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may start with the formation of the quinazolinone core, followed by the introduction of the pyridine ring and the sulfanyl group through nucleophilic substitution reactions. The final step often involves the conversion to the dihydrochloride form by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of high-purity reagents and solvents, along with precise temperature and pressure control, ensures the consistent production of high-quality 2-imino-6-methylidene-5-pyridin-4-ylsulfanylquinazolin-4-one;dihydrochloride.

Chemical Reactions Analysis

Types of Reactions

2-imino-6-methylidene-5-pyridin-4-ylsulfanylquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-imino-6-methylidene-5-pyridin-4-ylsulfanylquinazolin-4-one;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 2-imino-6-methylidene-5-pyridin-4-ylsulfanylquinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-imino-6-methylidene-5-pyridin-4-ylsulfanylquinazolin-4-one stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.

Properties

Molecular Formula

C14H12Cl2N4OS

Molecular Weight

355.2 g/mol

IUPAC Name

2-imino-6-methylidene-5-pyridin-4-ylsulfanylquinazolin-4-one;dihydrochloride

InChI

InChI=1S/C14H10N4OS.2ClH/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9;;/h2-7H,1H2,(H2,15,18,19);2*1H

InChI Key

FMYAIWFESWZJOV-UHFFFAOYSA-N

Canonical SMILES

C=C1C=CC2=NC(=N)NC(=O)C2=C1SC3=CC=NC=C3.Cl.Cl

Origin of Product

United States

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